molecular formula C12H17N B099103 N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine CAS No. 19485-86-0

N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine

Cat. No.: B099103
CAS No.: 19485-86-0
M. Wt: 175.27 g/mol
InChI Key: YCQQIGNKPQHCNT-UHFFFAOYSA-N
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Description

Oryzalin is a selective pre-emergence herbicide belonging to the dinitroaniline class. It is primarily used to control annual grasses and broadleaf weeds in various crops. The compound works by inhibiting cell division and elongation, leading to the formation of “tumor” roots with cells that have a predominantly isodiametric shape. This effect is related to the disruption of microtubule dynamics, making oryzalin a valuable tool for studying microtubule-related processes in plant cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oryzalin can be synthesized through a multi-step process involving the nitration of dipropylamine followed by sulfonation. The general synthetic route includes:

    Nitration: Dipropylamine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 3,5-dinitro-dipropylamine.

    Sulfonation: The nitrated product is then reacted with chlorosulfonic acid to introduce the sulfonamide group, resulting in the formation of oryzalin.

Industrial Production Methods

In industrial settings, the production of oryzalin involves similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Oryzalin undergoes several types of chemical reactions, including:

    Oxidation: Oryzalin can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: The nitro groups in oryzalin can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Oryzalin has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the effects of microtubule disruption and to develop new herbicides.

    Biology: Employed in plant cell studies to investigate microtubule dynamics and cell division processes.

    Medicine: Research into its potential use as an anticancer agent due to its ability to disrupt microtubules.

    Industry: Utilized in agriculture to control weeds and improve crop yields. .

Mechanism of Action

Oryzalin exerts its effects by binding to tubulin, a protein that forms microtubules. This binding disrupts the polymerization of tubulin into microtubules, leading to the depolymerization of existing microtubules. As a result, cell division is inhibited, and cells cannot elongate properly. The molecular target of oryzalin is the tubulin dimer, and the binding is both rapid and reversible. This interaction is highly specific to plant tubulin, making oryzalin an effective herbicide with minimal effects on non-target organisms .

Comparison with Similar Compounds

Oryzalin is part of the dinitroaniline class of herbicides, which includes other compounds such as trifluralin and pendimethalin. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

    Trifluralin: Similar to oryzalin, trifluralin disrupts microtubule formation but has a different chemical structure. It is also used as a pre-emergence herbicide.

    Pendimethalin: Another dinitroaniline herbicide with a similar mode of action but different chemical properties and applications.

    Colchicine: Although not a dinitroaniline, colchicine also disrupts microtubule formation and is used in plant breeding to induce polyploidy. .

Oryzalin’s unique combination of low toxicity and high specificity for plant tubulin makes it a valuable tool in both agricultural and scientific research.

Properties

CAS No.

19485-86-0

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17N/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12-13H,2,5,7,9H2,1H3

InChI Key

YCQQIGNKPQHCNT-UHFFFAOYSA-N

SMILES

CCNC1CCC2=CC=CC=C2C1

Canonical SMILES

CCNC1CCCC2=CC=CC=C12

Synonyms

N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine

Origin of Product

United States

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